![molecular formula C22H18N2O3 B2829795 N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide CAS No. 223261-58-3](/img/structure/B2829795.png)
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,f][1,4]oxazepine (DBO) derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . They are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .
Synthesis Analysis
There are several synthetic protocols to construct DBO and DBO derivatives. The reported methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis
The DBO ring system is of particular interest because it is found in many physiologically active compounds . Three isomeric forms of dibenzoxazepine systems are possible – dibenz[b,f][1,4]oxazepine (DBO), dibenz[b,e][1,4]oxazepine, and dibenz[c,f][1,2]oxazepine .Chemical Reactions Analysis
The synthesis of DBO derivatives often involves reactions such as cyclocondensation, copper catalysis, 1,3-dipolar cycloaddition, and domino reactions .Scientific Research Applications
Antimicrobial and Antitumor Applications
Research on dibenzothiazepine derivatives, similar in structure to the mentioned compound, has shown promising antimicrobial and antitumor properties. These compounds, including quetiapine and others within the benzothiazole and dibenzothiazepine classes, have been explored for their efficacy against various pathogens and cancer cells. The exploration of benzothiazoles, for instance, has revealed a broad spectrum of biological activities, highlighting their potential in developing new therapeutic agents against diseases like tuberculosis and cancer (Ahmed et al., 2012).
Neurobiological and Psychiatric Research
Compounds related to dibenzoxazepine have been extensively studied for their neurobiological effects and applications in treating psychiatric disorders. For example, quetiapine, a dibenzothiazepine derivative, has been utilized in managing schizophrenia and Parkinson's disease-related psychosis. It operates through a unique mechanism involving serotonin and dopamine receptors, offering an atypical antipsychotic treatment with a favorable side effect profile compared to traditional antipsychotics (Cheer & Wagstaff, 2004).
Antioxidant Activity and Chemical Analysis
Research has also focused on the antioxidant properties of related compounds, which are crucial in mitigating oxidative stress-related diseases. Analytical methods have been developed to assess the antioxidant activity of these compounds, demonstrating their potential in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Synthetic Chemistry and Drug Development
The synthetic accessibility and versatility of dibenzoxazepine and its derivatives have made them a focal point in drug discovery and development. Their structural modifications have led to the discovery of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. The development of efficient synthetic methods for these compounds is crucial for advancing pharmacotherapy and understanding their mechanisms of action (Ibrahim, 2011).
Future Directions
properties
IUPAC Name |
4-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-3-6-15(7-4-13)21(25)23-16-8-10-19-17(12-16)22(26)24-18-11-14(2)5-9-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMDWYPBNRBALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
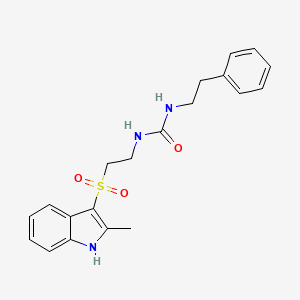
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2829721.png)
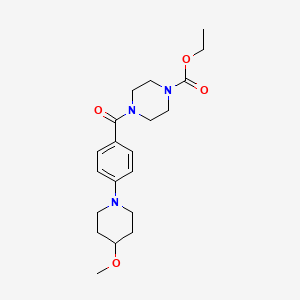
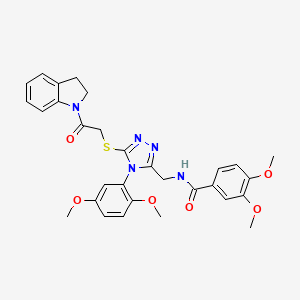
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B2829724.png)

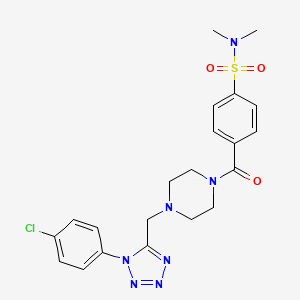


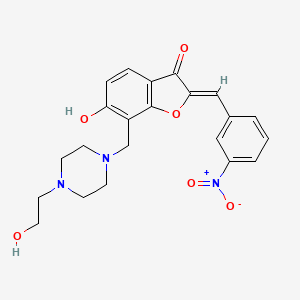
![2-(4-morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/no-structure.png)